sec-Hexyl Alcohol Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexan-2-yloxycarbonylbenzoic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a hexyl group and a benzoic acid moiety. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hexan-2-yloxycarbonylbenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 2-hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent, such as hexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid after hydrolysis. This method is advantageous for its ability to introduce the hexyl group directly onto the benzoic acid framework .
Industrial Production Methods
Industrial production of 2-Hexan-2-yloxycarbonylbenzoic acid often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hexan-2-yloxycarbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexanol.
Substitution: Formation of nitrobenzoic acid or halobenzoic acid derivatives
Scientific Research Applications
2-Hexan-2-yloxycarbonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hexan-2-yloxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the hexyl group.
Hexanoic acid: A straight-chain carboxylic acid without the aromatic ring.
2-Hexylbenzoic acid: Similar structure but lacks the ester linkage
Uniqueness
2-Hexan-2-yloxycarbonylbenzoic acid is unique due to its combination of an aromatic ring and a hexyl ester group. This structure imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions. Its dual functional groups make it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-hexan-2-yloxycarbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10(2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHLWYSOOMXQBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.